molecular formula C8H14N2O4Pt B8057430 Cyclohexane-1,2-diamine; oxalate; platinum(2+) CAS No. 61913-68-6

Cyclohexane-1,2-diamine; oxalate; platinum(2+)

カタログ番号: B8057430
CAS番号: 61913-68-6
分子量: 397.29 g/mol
InChIキー: ZROHGHOFXNOHSO-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cyclohexane-1,2-diamine; oxalate; platinum(2+)” is a compound that has been identified in the ECHA Substance Information database . It is also known as Oxaliplatin, which is primarily used in the treatment of metastatic or recurrent colorectal cancer . It is an alkylating agent that prevents DNA replication and transcription by causing cross-links between DNA bases .


Synthesis Analysis

The synthesis of platinum (IV) compounds derived from an oxaliplatin analogue containing the unsaturated cyclic diamine trans -1,2-diamino-4-cyclohexene (DACHEX), in place of the 1,2-diaminocyclohexane, and a range of axial ligands, has been reported . The derivatives with at least one axial chlorido ligand demonstrated solvent-assisted photoreduction .


Molecular Structure Analysis

The molecular structure of “Cyclohexane-1,2-diamine; oxalate; platinum(2+)” is based on structures generated from information available in ECHA’s databases . The molecular formula is C8H14N2O4Pt .


Chemical Reactions Analysis

The platinum (IV) compounds derived from an oxaliplatin analogue have shown reduction potentials suitable for activation in vivo . The electrochemical redox behavior was investigated by cyclic voltammetry .

科学的研究の応用

  • Molecular Structure and Electronic Properties Analysis : A theoretical study conducted by Al-Saeedi, Abbood, and Irzooqi (2021) used density functional theory (DFT) and time-dependent DFT to calculate the molecular structure and electronic properties of Cyclohexane-1,2-diamine-oxalate- platinum. They found that the excitation energies of oxaliplatinum lie in the UV region with high biological reactivity, indicating potential for interaction with biological molecules (Al-Saeedi, Abbood, & Irzooqi, 2021).

  • Antitumor Potency in Bone Malignancies : Galanski et al. (2005) synthesized and characterized platinum(II) complexes with aminotris(methylenephosphonic acid) as bone-seeking ligands, using cyclohexane-1,2-diamine. They tested these complexes in the cisplatin-sensitive ovarian carcinoma cell line CH1 and found that trans complexes showed higher in vitro potency than cis isomers, suggesting potential use in primary and secondary bone malignancies (Galanski, Slaby, Jakupec, & Keppler, 2005).

  • Carbohydrate Moiety as Alternative Ligand in Anticancer Drugs : Berger et al. (2007) prepared several platinum complexes with a carbohydrate moiety resembling the cyclohexane-1,2-diamine ligand of oxaliplatin. They explored the affinity of these complexes toward dGMP and their cytotoxicity in human cancer cell lines. The study contributes to understanding the potential of carbohydrate-based ligands in platinum complexes for cancer treatment (Berger et al., 2007).

  • Antitumor Activity Against Leukemia : Okamoto et al. (1981) prepared platinum(II) complexes with cyclohexane-1,2-diamine and tested their antitumor activity against leukemia L1210. They observed significant antitumor activity, especially with trans-l- and cis-l-2-(aminomethyl) cyclohexylamine platinum(II) complexes, contributing to the development of platinum-based antitumor agents (Okamoto, Noji, Tashiro, & Kidani, 1981).

  • Structure-Activity Relationships in Oxaliplatin Derivatives : Habala et al. (2005) synthesized mono- and dialkyl substituted oxaliplatin analogues to explore structure-activity relationships. Their cytotoxicity evaluation in tumor cell lines indicated that bulky substituents negatively impact cytotoxic potency, providing insights for designing more effective platinum-based anticancer drugs (Habala et al., 2005).

作用機序

Target of Action

The primary target of Cyclohexane-1,2-diamine; Oxalate; Platinum(2+), also known as Oxaliplatin, is DNA . It acts as an alkylating agent that prevents DNA replication and transcription by causing cross-links between DNA bases .

Mode of Action

Oxaliplatin interacts with its target, DNA, by causing intrastrand or interstrand crosslinks . The initial reaction in Oxaliplatin biotransformation involves displacement of the oxalate group by water and chloride, resulting in the formation of reactive species such as monochloro-, dichloro-, and diaquo-DACH platinum .

Biochemical Pathways

Oxaliplatin affects various biochemical pathways. It has been found to interact with microRNAs, small noncoding RNAs that have diverse roles in physiological processes, including cellular proliferation and cell death . For instance, in colorectal cancer, the co-treatment of Oxaliplatin with anti-miR-19a can partially reverse the Oxaliplatin resistance through the upregulation of phosphatase and tensin homolog (PTEN) .

Pharmacokinetics

The pharmacokinetics of Oxaliplatin involve its degradation and clearance from the body. Calcium and magnesium have been found to accelerate Oxaliplatin degradation to Pt(DACH)Cl2 in chloride-containing solutions in vitro .

Result of Action

The molecular and cellular effects of Oxaliplatin’s action include the prevention of DNA replication and transcription, leading to cell death . It has been shown to be effective in eliminating neoplastic cells of colorectal cancer . Resistance to this drug can reduce treatment efficacy .

Action Environment

Environmental factors such as the presence of calcium and magnesium can influence Oxaliplatin’s action, efficacy, and stability . These elements accelerate the in vitro degradation of Oxaliplatin by binding to a monochloro-monooxalato ring-opened anionic intermediate . Their impact on in vivo clearance of oxaliplatin is less than 25% .

Safety and Hazards

According to the classification provided by companies to ECHA in CLP notifications, this substance may damage fertility or the unborn child, may cause genetic defects, causes serious eye irritation, is suspected of causing cancer, may cause an allergic skin reaction, causes skin irritation, may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

特性

IUPAC Name

cyclohexane-1,2-diamine;oxalate;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROHGHOFXNOHSO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977462
Record name Platinum(2+) ethanedioate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61848-63-3, 61913-68-6
Record name cis-1,2-Diaminocyclohexanemalonatoplatinum(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum, (1,2-cyclohexanediamine-N,N')(ethanedioato(2-)-O,O')-, (SP-4-3-(cis))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061913686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) ethanedioate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-Cyclohexanediamine(1,2-ethanedionato)platinum(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Reactant of Route 2
Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Reactant of Route 3
Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Reactant of Route 4
Reactant of Route 4
Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Reactant of Route 5
Reactant of Route 5
Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Reactant of Route 6
Cyclohexane-1,2-diamine; oxalate; platinum(2+)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。